tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate
Description
Chemical Identity: This compound, commonly known as Mag-indo-1 tetrapotassium salt, is a polycarboxylated indole derivative with the molecular formula C₂₁H₁₄K₄N₂O₉ and a molecular weight of 594.74 g/mol . It belongs to the indole class of dyes and is characterized by a central indole core substituted with multiple carboxylate groups and a phenyl ring bearing bis(carboxymethyl)amino and carboxymethoxy moieties. The tetrapotassium salt form enhances its water solubility, making it suitable for biological applications such as ion sensing or staining .
Properties
Molecular Formula |
C21H14K4N2O9 |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C21H18N2O9.4K/c24-18(25)8-23(9-19(26)27)16-4-3-12(7-17(16)32-10-20(28)29)14-5-11-1-2-13(21(30)31)6-15(11)22-14;;;;/h1-7,22H,8-10H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-4 |
InChI Key |
LQSATJAZEBYDQQ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)[O-])OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate involves several steps. The starting materials typically include indole derivatives and carboxylate groups. The synthetic route involves the reaction of these starting materials under specific conditions to form the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which involve the loss of electrons.
Reduction: Reduction reactions involve the gain of electrons.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in fluorescence microscopy to study cellular processes.
Medicine: Utilized in diagnostic imaging to detect and monitor various medical conditions.
Industry: Applied in the development of new materials and technologies
Mechanism of Action
The mechanism of action of tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate involves its ability to bind to magnesium ions. This binding results in a fluorescent signal that can be detected and measured. The molecular targets include magnesium ions, and the pathways involved are related to ion transport and signaling .
Comparison with Similar Compounds
Indo-1 Pentapotassium Salt
Chemical Identity: Indo-1 pentapotassium salt (C₃₂H₂₆K₅N₃O₁₂, MW: 840.05 g/mol) shares structural similarities with Mag-indo-1 but differs in the number of potassium ions (five vs. four) and additional substituents, including a methylphenoxy-ethoxy extension .
Key Comparisons :
Structural Implications :
The additional substituents in Indo-1 enable a larger fluorescence emission shift (480 nm to 400 nm) upon calcium binding, a feature critical for ratiometric calcium sensing . Mag-indo-1’s simpler structure may limit its utility in dynamic ion detection but enhances stability for static staining.
6-Methoxy-1H-indole-3-carboxylic Acid
Chemical Identity: This compound (C₁₀H₉NO₃, MW: 191.18 g/mol) is a simpler indole derivative with a methoxy group at position 6 and a carboxylic acid at position 3 .
Key Comparisons :
Functional Differences :
The lack of polycarboxylate groups in 6-methoxy-indole-3-carboxylic acid limits its use in aqueous biological systems but makes it a versatile building block for synthesizing complex indole derivatives .
3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Chemical Identity: This nitro-substituted indole derivative (C₁₈H₁₂N₄O₂, MW: 316.32 g/mol) features a conjugated donor-acceptor (D-A) system with imidazole and nitrophenyl groups .
Key Comparisons :
Structural Analysis :
The planar nitrophenyl and imidazole groups in the latter compound create a delocalized π-system, enabling applications in optoelectronics , whereas Mag-indo-1’s ionic structure prioritizes solubility and biomolecular interaction.
Physicochemical Properties
- Mag-indo-1 : High solubility in water due to tetrapotassium salt form; stability enhanced by rigid indole core .
- Indo-1 : Superior fluorescence dynamics due to extended carboxylate chains; used for real-time calcium imaging .
- Nitro-substituted indole derivatives : Exhibit strong intermolecular interactions (e.g., hydrogen bonds) critical for crystal engineering .
Biological Activity
Tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound belongs to the class of indole carboxylic acids, characterized by multiple carboxymethyl groups and an indole core structure. Its molecular formula is represented as C₁₈H₁₈K₄N₂O₁₄, indicating the presence of four potassium ions.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of indole derivatives, including the compound . A study involving the screening of various bacterial isolates demonstrated that indole-based compounds exhibit significant antifungal activity against pathogens such as Candida albicans and Aspergillus niger . The ability to inhibit fungal growth suggests that this compound may serve as a promising antifungal agent.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Indole derivatives are known to interact with various biological targets, potentially disrupting cellular functions in microorganisms. The presence of multiple carboxyl groups may enhance solubility and facilitate interactions with microbial membranes, leading to increased permeability and subsequent cell death.
Study on Antifungal Activity
A notable case study investigated the antifungal properties of indole derivatives derived from Bacillus toyonensis. The study optimized production conditions for the antifungal metabolite 6-methoxy-1H-indole-2-carboxylic acid, which shares structural similarities with this compound. The results indicated a significant reduction in fungal growth under optimized conditions, suggesting that similar compounds may have comparable efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 482.54 g/mol |
| Solubility | Soluble in water |
| pH Stability | Stable between pH 6-7 |
| Temperature Stability | Stable up to 50 °C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
